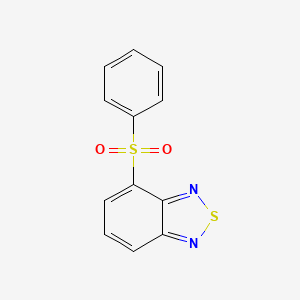

![molecular formula C18H21ClFN5O B5548080 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine is a compound with potential pharmaceutical significance. Its study involves multiple aspects such as synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to 2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine typically involves processes like reductive amination, amide hydrolysis, and N-alkylation (Yang Fang-wei, 2013). These methods contribute to the formation of targeted molecular structures with specific pharmacological properties.

Molecular Structure Analysis

The molecular structure is characterized by X-ray analysis. Compounds with similar structural frameworks, like 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, have been analyzed, revealing intricate details such as dihedral angles and molecular conformations (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions often involve the interaction with specific receptors or enzymes, leading to biological activities. For example, derivatives of similar compounds have shown interactions with dopamine receptors, indicating potential neuropharmacological applications (O. Eskola et al., 2002).

Scientific Research Applications

Antipsychotic Potential and Neurochemical Studies

A study by Raviña et al. (2000) explored the synthesis of novel conformationally restricted butyrophenones with a focus on their potential as antipsychotic agents. These compounds, including variants with a benzoylpiperidine moiety, showed selectivity for serotonin receptors and exhibited promising in vitro and in vivo pharmacological profiles as antipsychotic drugs (Raviña et al., 2000).

Synthesis and Evaluation as Anti-Lung Cancer Agents

Hammam et al. (2005) conducted a study on novel fluoro-substituted benzo[b]pyrans, analyzing their synthesis, characterization, and biological evaluation for anti-lung cancer activity. These compounds, including variants with a fluorophenyl-piperazinyl moiety, showed significant anticancer activity at low concentrations (Hammam et al., 2005).

Development of Fluorine-18-Labeled 5-HT1A Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, a serotonin 5-HT1A antagonist, for use in positron emission tomography (PET) imaging. These compounds were evaluated in rats and compared with [11C]carbonyl WAY 100635, demonstrating their potential in assessing dynamic changes in serotonin levels (Lang et al., 1999).

Synthesis and Biological Evaluation for Antihistaminic Activity

Gadhave et al. (2012) synthesized benzimidazole derivatives, including variants with a fluorobenzyl-piperazinyl moiety, and evaluated them for antihistaminic potential. These derivatives were identified as promising antihistaminics due to their low toxicities (Gadhave et al., 2012).

Antibacterial Activity of Pyridobenzothiazine Acid Derivatives

Cecchetti et al. (1987) investigated a series of pyridobenzothiazine acid derivatives, including variants with a methyl-piperazinyl moiety, for their in vitro antibacterial activity against various pathogens. The compound MF-934, in particular, displayed both potent antibacterial activity and interesting pharmacokinetic characteristics (Cecchetti et al., 1987).

properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN5O/c1-3-21-16-10-12(2)22-18(23-16)25-8-6-24(7-9-25)17(26)14-5-4-13(20)11-15(14)19/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSOYXMQKINDRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-4-fluorophenyl)(4-(4-(ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)